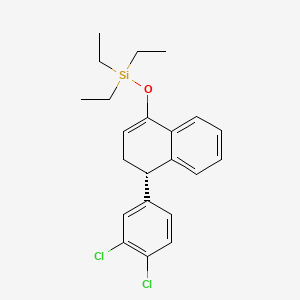

1,4,5,6-Tetrahydroxy-7-prenylxanthone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

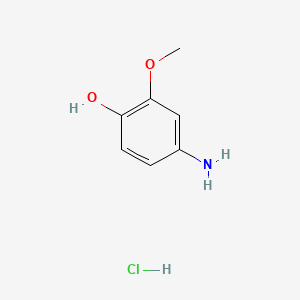

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone compound found in the twig bark of Garcinia xanthochymus. It exhibits moderate cytotoxicities against various cancer cell lines, including breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) . This compound has garnered significant interest due to its potential anti-cancer properties and other biological activities.

Mechanism of Action

Mode of Action:

Here’s how THPX exerts its effects:

Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line

Cellular Effects

This compound shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone can be synthesized through the prenylation of 1,3,5,6-tetrahydroxyxanthone. The reaction involves the addition of a prenyl group at the C-7 position . The reaction is typically catalyzed by enzymes such as benzophenone synthase (BPS) and prenyltransferases .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources like Garcinia xanthochymus. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The compound is then purified through chromatographic techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,6-Tetrahydroxy-7-prenylxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Acylated or alkylated derivatives

Scientific Research Applications

1,4,5,6-Tetrahydroxy-7-prenylxanthone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other xanthone derivatives.

Biology: Studied for its cytotoxic effects on various cancer cell lines.

Medicine: Investigated for its potential anti-cancer properties and moderate activities against human leukaemic HL-60 cell line.

Industry: Utilized in the development of natural product-based pharmaceuticals.

Comparison with Similar Compounds

1,4,5,6-Tetrahydroxy-7-prenylxanthone is unique due to its specific prenylation at the C-7 position. Similar compounds include:

- 1,3,6,7-Tetrahydroxy-8-prenylxanthone

- 1,3,6,7-Tetrahydroxy-2-prenylxanthone

- 1,3,7-Trihydroxy-6-methoxy-8-prenylxanthone

- Paxanthone

These compounds share structural similarities but differ in their prenylation patterns and biological activities. The unique prenylation of this compound contributes to its distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)